molecular formula C9H7NO4 B1423806 Benzoic acid, 4-(2-nitroethenyl)- CAS No. 3179-11-1

Benzoic acid, 4-(2-nitroethenyl)-

Cat. No.: B1423806
CAS No.: 3179-11-1
M. Wt: 193.16 g/mol
InChI Key: GFQGFOJCOPZGPB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2-nitroethenyl)-, is a nitro-substituted benzoic acid derivative characterized by a nitroethenyl (-CH₂-CH₂-NO₂) group at the para position of the benzene ring. The nitroethenyl group introduces significant electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and influencing reactivity in substitution or conjugation reactions. Such derivatives are often explored for pharmaceutical, agrochemical, or materials science applications due to their unique electronic properties .

Properties

IUPAC Name

4-(2-nitroethenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGFOJCOPZGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name CAS Number Substituent(s) Key Properties
Benzoic acid, 4-(2-nitroethenyl)- Not provided -CH₂-CH₂-NO₂ at C4 Strong electron-withdrawing effect; enhanced acidity; potential conjugation.
Benzoic acid, 4-nitro- 62-23-7 -NO₂ at C4 High acidity (pKa ~1.5); used as a precursor in dyes and pharmaceuticals.
Benzoic acid, 4,5-diethoxy-2-nitro-, ethyl ester 16358-92-2 -NO₂ at C2; -OEt at C4, C5; ethyl ester Reduced acidity due to ester; nitro group modifies reactivity for synthesis.
Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester 918943-21-2 -NO₂ at C4 of benzoyl; methyl ester Nitrobenzoyl group introduces steric hindrance; ester reduces solubility.

Key Observations :

  • Acidity : The nitroethenyl group in benzoic acid, 4-(2-nitroethenyl)-, likely results in higher acidity than simple nitrobenzoic acids (e.g., 4-nitrobenzoic acid) due to extended conjugation .
  • Reactivity : Nitroethenyl derivatives may undergo addition or cyclization reactions, unlike nitrobenzoic acids, which are more prone to electrophilic substitution.

Research Findings and Structural Insights

  • Crystallography : Tools like SHELX and SIR97 () are critical for resolving the spatial arrangement of nitroethenyl groups, which may form planar structures due to conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 4-(2-nitroethenyl)-
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Benzoic acid, 4-(2-nitroethenyl)-

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